molecular formula C19H15N3O4 B2711139 2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 890604-13-4

2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2711139
CAS No.: 890604-13-4
M. Wt: 349.346
InChI Key: KMZGDUCKWHSVEG-UHFFFAOYSA-N
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Description

2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a furoyl group, a pyrazole ring, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a furoyl group. The final step involves the formation of the isoindole-dione structure through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[1-(furan-2-carbonyl)-3,5-dimethylpyrazol-4-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-11-15(12(2)22(20-11)19(25)16-8-5-9-26-16)10-21-17(23)13-6-3-4-7-14(13)18(21)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZGDUCKWHSVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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